Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a difluoromethyl substituent at the 4-amino position. This compound is primarily utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules. The difluoromethyl group enhances metabolic stability and modulates lipophilicity, making it valuable in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-11(14,5-7-15)8(12)13/h8H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOYLVFPDXDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697719-07-5 | |
| Record name | tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl iodide.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product, which is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : One of the primary applications of tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate is in the synthesis of compounds that modulate G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders. For instance, this compound has been studied as a potential allosteric modulator for GPCRs, which could lead to innovative treatments for conditions such as anxiety, depression, and schizophrenia .
Alzheimer's Disease : Research indicates that derivatives of this compound may act as inhibitors of β-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that certain analogs can effectively inhibit β-secretase activity, suggesting their potential as therapeutic agents for Alzheimer's .
Synthetic Applications
Key Intermediate in Drug Synthesis : this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows it to be incorporated into more complex structures that exhibit biological activity. For example, it has been used in the synthesis of piperidine derivatives that possess anti-inflammatory and analgesic properties .
Case Studies and Research Findings
Chemical Properties and Structure
The chemical structure of this compound includes a piperidine ring with a difluoromethyl group and a tert-butyl ester moiety, contributing to its lipophilicity and potential bioactivity. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds particularly attractive for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound shares a common scaffold—tert-butyl 4-aminopiperidine-1-carboxylate—with variations in the substituent at the 4-position. Key structural analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | Pyridin-3-yl | C15H23N3O2 | 277.36 | 1707580-61-7 |
| tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy-2-oxoethyl | C15H25N2O4 | 289.37 | 1333222-34-6 |
| tert-Butyl 4-amino-4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate | Tetrazol-5-yl | C11H20N6O2 | 268.30 | 1874211-56-9 |
| tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate | 3-Methoxyphenyl | C17H26N2O3 | 306.40 | 1774905-33-7 |
| tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | Trifluoromethyl | C11H18F3N2O2 | 267.27 | 1211582-61-4 |
| tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | Methyl | C11H22N2O2 | 214.30 | 343788-69-2 |
Key Observations :
- Electronic Effects : The difluoromethyl group (-CF2H) offers intermediate electronegativity between trifluoromethyl (-CF3) and methyl (-CH3), balancing electron-withdrawing and lipophilic properties.
- Bulkiness : Pyridinyl and methoxyphenyl groups increase steric hindrance compared to smaller substituents like methyl or trifluoromethyl.
Physicochemical Properties
- Lipophilicity : The difluoromethyl group (logP ~1.5–2.0) increases lipophilicity compared to polar groups (e.g., tetrazolyl) but remains less hydrophobic than trifluoromethyl (logP ~2.5) .
- Solubility : Pyridinyl and tetrazolyl derivatives exhibit lower aqueous solubility due to aromaticity, while ethoxy-oxoethyl analogs show improved solubility in polar solvents .
- Stability : Trifluoromethyl and difluoromethyl groups enhance metabolic stability compared to methyl or methoxyphenyl substituents .
Biological Activity
Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate (CAS Number: 1697719-07-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.29 g/mol. The compound features a piperidine ring substituted with a difluoromethyl group and a tert-butyl ester, which enhances its lipophilicity and metabolic stability, making it suitable for drug design applications .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes and enhancing its bioavailability. This characteristic is particularly beneficial in targeting intracellular proteins involved in disease pathways .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making this compound a candidate for diabetes treatment .
Cytotoxicity and Safety Profile
In safety assessments, the compound has been classified under GHS as potentially harmful if swallowed, causing skin irritation and serious eye irritation . These safety profiles are crucial for evaluating the therapeutic index in clinical settings.
Case Studies
- DPP-IV Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited DPP-IV activity, leading to increased levels of glucagon-like peptide-1 (GLP-1) in vivo. This resulted in improved glycemic control in diabetic animal models .
- Metabolic Stability : Another investigation focused on the metabolic stability of this compound compared to related structures. The presence of the difluoromethyl group was shown to significantly enhance stability against enzymatic degradation, making it a promising candidate for further development as an anti-diabetic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethyl group enhances lipophilicity | DPP-IV inhibition, potential anti-diabetic |
| Tert-butyl 4-amino-4-(trifluoromethyl)phenylpiperidine-1-carboxylate | Trifluoromethyl group improves metabolic stability | Antagonist activity against various targets |
| Tert-butyl 4-(aminomethyl)phenylpiperidine-1-carboxylate | Lacks fluorinated groups | Reduced bioavailability |
The unique structural modifications in this compound provide distinct advantages over similar compounds, particularly concerning metabolic stability and biological activity.
Q & A
Q. Critical Parameters :
- Temperature : Fluorination requires strict control (e.g., –78°C to 0°C) to avoid decomposition.
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) for Boc protection.
- Catalyst : Palladium or nickel catalysts may enhance coupling efficiency in intermediate steps.
Validation : Monitor reactions via TLC or LC-MS. For purification, use silica gel chromatography or recrystallization .
Basic Question: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify the Boc group (δ ~1.4 ppm for tert-butyl), piperidine protons (δ 3.0–4.0 ppm), and difluoromethyl (¹⁹F NMR: δ –110 to –130 ppm).
- 2D Experiments (COSY, HSQC) : Assign spatial correlations between protons and carbons.
- X-ray Crystallography :
Basic Question: What safety precautions are essential when handling this compound given the limited toxicological data?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Respiratory: NIOSH-approved masks for particulates.
- Gloves/Eye Protection: Nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification.
- Waste Disposal : Treat as hazardous waste; consult institutional guidelines for solvent and compound disposal .
Advanced Question: How can computational modeling be integrated with experimental data to predict the reactivity of the difluoromethyl and amino groups in this compound?
Methodological Answer:
- DFT Calculations : Model electron density and frontier orbitals to predict nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects on reactivity (e.g., solvent interactions with the difluoromethyl group).
- Validation : Compare computed IR/NMR spectra with experimental data. For example, B3LYP/6-31G* level DFT aligns well with observed ¹⁹F NMR shifts .
Advanced Question: What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
- Error Analysis : Check for impurities (via LC-MS) or solvent effects (e.g., DMSO-d6 vs. CDCl₃).
- Dynamic Effects : Consider conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR.
- Crystallographic Validation : Cross-reference X-ray structures with computational models to identify steric or electronic mismatches .
Advanced Question: In multi-step syntheses involving this compound, how can competing side reactions at the amino and difluoromethyl groups be systematically controlled?
Methodological Answer:
- Protection/Deprotection Strategies :
- Use orthogonal protecting groups (e.g., Fmoc for amines) during fluorination.
- Quench reactive intermediates (e.g., acyl fluorides) promptly.
- Kinetic Control : Optimize reaction times to favor desired pathways (e.g., shorter times for Boc protection to prevent over-alkylation).
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect side products early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
